3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 636993-55-0
Cat. No.: VC4650857
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 636993-55-0 |
|---|---|
| Molecular Formula | C15H19N3O3S |
| Molecular Weight | 321.4 |
| IUPAC Name | 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C15H19N3O3S/c1-9(2)7-13-17-18-15(22-13)16-14(19)10-5-6-11(20-3)12(8-10)21-4/h5-6,8-9H,7H2,1-4H3,(H,16,18,19) |
| Standard InChI Key | DTNMKVNKMBKZAJ-UHFFFAOYSA-N |
| SMILES | CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Introduction
3,4-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the benzamide class, incorporating a thiadiazole ring. This compound is of interest in various fields due to its potential biological activities and structural complexity. The following sections will delve into its chemical properties, synthesis, and potential applications.
Synthesis
The synthesis of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of reactions and confirm product identity.
Potential Applications
While specific applications of 3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide are not extensively documented, compounds with similar structures have shown potential in various biological activities, including anti-inflammatory and anticancer properties. The presence of the thiadiazole ring and benzamide moiety suggests potential interactions with biological targets.
Research Findings
Research on similar compounds indicates that thiadiazole derivatives can exhibit significant biological activity. For instance, some thiadiazole-based compounds have been evaluated as potential inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways . Additionally, compounds with benzamide structures have been studied for their anticancer properties .
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